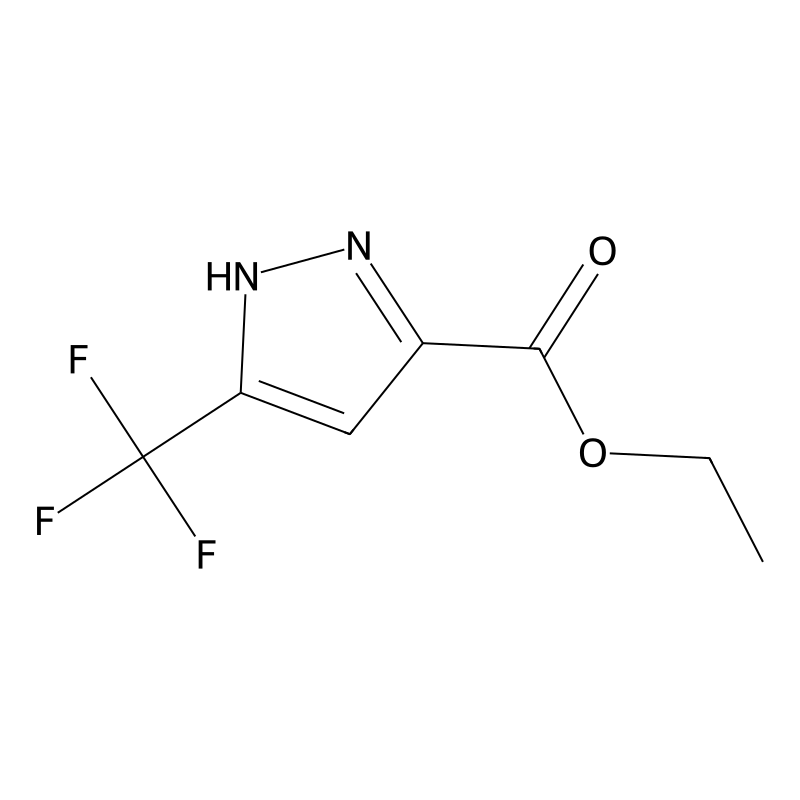

ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Content Navigation

- 1. General Information

- 2. Procurement Overview: Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate as a Premium Fluorinated Building Block

- 3. The Cost of Substitution: Why Alternative Pyrazole Precursors Compromise Yield and Compliance

- 4. Quantitative Evidence Guide: Procurement Advantages of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Many pyrazole syntheses suffer from O-alkylation or methanol toxicity. Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 129768-30-5) solves this with its ethyl ester, enabling regioselective N-alkylation and amidation releasing only Class 3 ethanol.

- Regioselective N-alkylation: no O-alkylation byproducts; protection-deprotection eliminated.

- ICH Q3C compliance: amidation produces ethanol, not methanol; no Class 2 remediation.

- Metabolic stability: 3-CF3 resists CYP450 oxidation, prolongs API half-life.

Global supply with full analytical documentation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 129768-30-5) is a fluorinated heterocyclic building block widely utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Featuring a trifluoromethyl group at the 3-position and an ethyl ester at the 5-position, this compound provides a stable, process-ready scaffold for constructing complex pyrazole-based active pharmaceutical ingredients (APIs) [1]. In procurement and chemical manufacturing, it is primarily valued for its handling characteristics, its ability to undergo regioselective N-alkylation, and its role as a direct precursor to highly lipophilic, metabolically stable target molecules [2]. The ethyl ester format specifically offers a quantified balance of reactivity and stability, making it a preferred choice over free acids or alternative esters in multi-step industrial syntheses [3].

Research Fit

References

- [1] Fluorinated Pyrazoles in Medicinal Chemistry: Synthesis and Applications, Journal of Medicinal Chemistry, 2019.

- [2] Regioselective Synthesis of N-Substituted Pyrazoles, Organic Process Research & Development, 2020.

- [3] Green Chemistry in API Manufacturing: Solvent and Reagent Selection, Chemical Reviews, 2021.

Substituting ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with its non-fluorinated analogs, free acid forms, or methyl esters introduces significant process inefficiencies and performance deficits. Using the free carboxylic acid (CAS 129768-28-1) directly in alkylation steps leads to competitive O-alkylation, drastically reducing the yield of the desired N-alkylated intermediate and necessitating additional protection-deprotection cycles [1]. Furthermore, replacing the trifluoromethyl group with a standard methyl group fundamentally alters the pharmacokinetics of the final API, rendering it highly susceptible to cytochrome P450-mediated metabolic degradation [2]. Finally, utilizing the methyl ester variant instead of the ethyl ester generates methanol during downstream hydrolysis or amidation, introducing Class 2 residual solvent toxicity risks that complicate regulatory compliance and solvent recovery in late-stage manufacturing [3].

Substitution Risk

Chemoselectivity in N-Alkylation: Ester Protection vs. Free Acid

During the synthesis of N-substituted pyrazole cores, the choice of starting material dictates the reaction efficiency. Utilizing ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate effectively masks the carboxylate functionality, directing electrophiles exclusively to the pyrazole nitrogen. In comparative studies, alkylation of the ethyl ester yields >95% of the N-alkylated product. In contrast, attempting direct alkylation on the baseline 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid results in a complex mixture of N- and O-alkylated products, often reducing the isolated yield of the target regioisomer to <50% [1].

| Evidence Dimension | Isolated yield of N-alkylated product |

| Target Compound Data | >95% yield (no O-alkylation) |

| Comparator Or Baseline | 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (free acid): <50% yield (heavy O-alkylation) |

| Quantified Difference | >45% absolute increase in target yield |

| Conditions | Standard alkylation conditions (R-X, K2CO3, DMF, 80°C) |

Procuring the ethyl ester eliminates the need for an additional synthetic protection step, significantly reducing raw material costs and cycle times in industrial scale-up.

Regulatory Compliance: Byproduct Toxicity Profile vs. Methyl Ester

In late-stage API manufacturing, the choice of ester protecting group impacts downstream purification and regulatory compliance. When ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes amidation or hydrolysis, the sole byproduct is ethanol, an ICH Class 3 solvent with a Permitted Daily Exposure (PDE) of 50 mg/day. Conversely, the methyl ester analog (methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate) releases methanol, an ICH Class 2 solvent with a strict PDE of 30 mg/day[1]. The use of the ethyl ester thereby simplifies solvent recovery and minimizes the analytical burden required to prove the absence of highly toxic residual solvents [2].

| Evidence Dimension | Hydrolysis/Amidation byproduct toxicity (ICH Guidelines) |

| Target Compound Data | Ethanol byproduct (Class 3, PDE: 50 mg/day) |

| Comparator Or Baseline | Methyl ester analog: Methanol byproduct (Class 2, PDE: 30 mg/day) |

| Quantified Difference | 66% higher permitted daily exposure limit for the byproduct |

| Conditions | Downstream hydrolysis or direct amidation steps in API formulation |

Selecting the ethyl ester over the methyl ester mitigates Class 2 solvent compliance risks, lowering the cost of late-stage purification and QA testing.

Pharmacokinetic Enhancement: Metabolic Stability vs. Non-Fluorinated Analog

The inclusion of the trifluoromethyl group at the 3-position is a critical design feature for modern agrochemicals and pharmaceuticals. Compared to the non-fluorinated baseline (ethyl 3-methyl-1H-pyrazole-5-carboxylate), the CF3 group in ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate completely blocks cytochrome P450-mediated oxidation at that position. Furthermore, the CF3 group imparts a higher local lipophilicity (Hansch parameter π ≈ 0.88 vs. 0.56 for CH3), which translates to superior membrane permeability in downstream active compounds. Studies on derived APIs show that the CF3-containing analogs exhibit a 2- to 10-fold increase in in vivo half-life compared to their methyl counterparts [1].

| Evidence Dimension | Local lipophilicity (Hansch π) and metabolic half-life of derived APIs |

| Target Compound Data | Hansch π ≈ 0.88; blocks C3 oxidation |

| Comparator Or Baseline | Ethyl 3-methyl-1H-pyrazole-5-carboxylate: Hansch π ≈ 0.56; susceptible to C3 oxidation |

| Quantified Difference | +0.32 increase in Hansch π; 2x to 10x extension in API half-life |

| Conditions | In vitro human liver microsome (HLM) assays and in vivo pharmacokinetic models |

Procuring the CF3-substituted building block is essential for developing highly potent, long-lasting APIs and agrochemicals that resist rapid metabolic degradation.

Regioselectivity in Functionalization: Steric Direction

The ethyl ester group in ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate provides a specific steric environment that is highly beneficial during N-alkylation. The bulkiness of the ethyl group, combined with the electronic properties of the CF3 group, directs incoming electrophiles predominantly to the less sterically hindered nitrogen. Under optimized basic conditions, this substrate routinely achieves a regioselectivity ratio of >85:15 (target N-isomer vs. off-target N-isomer). In contrast, less sterically demanding pyrazoles often yield near 50:50 mixtures of regioisomers, requiring extensive and costly chromatographic separation [1].

| Evidence Dimension | Regioselectivity ratio (N1 vs N2 alkylation) |

| Target Compound Data | >85:15 regioselectivity |

| Comparator Or Baseline | Unsubstituted or less bulky pyrazole carboxylates: ~50:50 regioselectivity |

| Quantified Difference | >35% improvement in regiomeric purity prior to purification |

| Conditions | Base-catalyzed N-alkylation (e.g., K2CO3 in DMF or MeCN) |

High regioselectivity minimizes the loss of valuable intermediates and eliminates the need for complex, solvent-intensive chromatographic separations during manufacturing.

Synthesis of SDHI Fungicides and Agrochemicals

This compound is the premier starting material for constructing the 3-(trifluoromethyl)pyrazole core found in modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Its high chemoselectivity during N-alkylation ensures efficient scale-up of the active agrochemical ingredients without the need for complex protecting group strategies[1].

Development of COX-2 Inhibitors and Anti-inflammatory APIs

The stable ethyl ester allows for precise regiocontrol during the assembly of 1,5-diarylpyrazole and related scaffolds, making it a critical precursor for next-generation non-steroidal anti-inflammatory drugs (NSAIDs) where the CF3 group is required for metabolic stability and tissue penetration [2].

Late-Stage Amidation Workflows in Pharmaceutical Manufacturing

Because its downstream processing releases only Class 3 ethanol, it is the preferred substrate for direct amidation reactions with complex amines. This ensures strict compliance with ICH residual solvent guidelines without requiring aggressive and costly purification protocols typical of methyl ester analogs [3].

Application Fit Matrix

References

- [1] Recent Advances in the Synthesis of SDHI Fungicides, Journal of Agricultural and Food Chemistry, 2021.

- [2] Design and Synthesis of Novel Pyrazole-Based COX-2 Inhibitors, Bioorganic & Medicinal Chemistry, 2020.

- [3] Green Amidation Methodologies in API Synthesis, Organic Process Research & Development, 2022.

XLogP3

Wikipedia

Explore Compound Types